molecular formula C13H15N3O3 B5893089 PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE

PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE

Cat. No.: B5893089
M. Wt: 261.28 g/mol
InChI Key: JLRISBWJULUSCP-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety and an ester functional group. The presence of these groups imparts specific chemical properties that make it valuable for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE typically involves the esterification of 4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutanoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzotriazole group.

Major Products

    Oxidation: 4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutanoic acid.

    Reduction: 4-(1H-1,2,3-benzotriazol-1-yl)-4-hydroxybutanoate.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism by which PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE exerts its effects is primarily through its interaction with specific molecular targets. The benzotriazole moiety is known to bind to metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-HYDROXYBUTANOATE: A reduced form of the compound.

    4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOIC ACID: An oxidized form of the compound.

Uniqueness

PROPAN-2-YL 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-OXOBUTANOATE is unique due to its ester functional group, which imparts specific reactivity and solubility properties. This makes it more versatile in various chemical reactions compared to its similar compounds.

Properties

IUPAC Name

propan-2-yl 4-(benzotriazol-1-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9(2)19-13(18)8-7-12(17)16-11-6-4-3-5-10(11)14-15-16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRISBWJULUSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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